2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)
Description
2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is a phenolic dimer featuring a central methylene bridge connecting two 4,6-dimethylphenol groups, substituted with a 5-fluorothiophen-2-yl moiety.
Properties
CAS No. |
647859-59-4 |
|---|---|
Molecular Formula |
C21H21FO2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(5-fluorothiophen-2-yl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H21FO2S/c1-11-7-13(3)20(23)15(9-11)19(17-5-6-18(22)25-17)16-10-12(2)8-14(4)21(16)24/h5-10,19,23-24H,1-4H3 |
InChI Key |
PUEZUTYTCBBPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=C(S2)F)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The bisphenol structure may also interact with cellular receptors or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
24MD (6,6′-(methylazanediyl)bis(methylene)bis(2,4-dimethylphenol)) Structure: Contains a methylazanedyl bridge and 2,4-dimethylphenol groups. Activity: Induces autophagy in lung cancer cells via mTOR pathway inhibition (IC₅₀ ≈ 60–100 µM) .
EMD (2,2′-(methylazanediyl)bis(methylene)bis(4-ethylphenol)) Structure: Ethyl-substituted phenol groups.
24CD (6,6′-(cyclohexylazanediyl)bis(methylene)bis(2,4-dimethylphenol)) Structure: Cyclohexylazanedyl bridge. Activity: Apoptosis-driven cytotoxicity (IC₅₀ = 87.59 ± 9.33 µM) .
DA3 (4,4′-((2-hydroxyphenyl)methylene)bis(2,6-dimethylphenol)) Structure: 2-hydroxyphenyl bridge. Application: Used as a dissolution inhibitor in photoresist materials .
IBPH (2,2′-isobutylidenebis(4,6-dimethylphenol)) Structure: Isobutylidene bridge. Application: Rubber antioxidant; non-teratogenic in rats .
Structural Comparison Table:
| Compound | Bridge Type | Substituents | Key Activity/Application |
|---|---|---|---|
| Target Compound | 5-Fluorothiophen-2-yl | 4,6-Dimethylphenol | Theoretical: Potential mTOR modulation |
| 24MD | Methylazanedyl | 2,4-Dimethylphenol | Autophagy induction (mTOR) |
| EMD | Methylazanedyl | 4-Ethylphenol | Apoptosis |
| 24CD | Cyclohexylazanedyl | 2,4-Dimethylphenol | Apoptosis |
| DA3 | 2-Hydroxyphenyl | 2,6-Dimethylphenol | Photoresist dissolution inhibitor |
| IBPH | Isobutylidene | 4,6-Dimethylphenol | Rubber antioxidant |
Biological Activity
The compound 2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene moiety substituted with fluorine and a bisphenolic structure. Its molecular formula is , which contributes to its unique properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.
- Tyrosinase Inhibition : The compound inhibits tyrosinase activity through competitive and mixed inhibition mechanisms. This has been demonstrated through kinetic studies using Lineweaver-Burk plots, which show how varying concentrations of the compound affect enzyme activity.
- Antioxidant Activity : In addition to tyrosinase inhibition, the compound has shown antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
In Vitro Studies
- Cell Lines : Studies using B16F10 murine melanoma cells demonstrated that the compound effectively reduces melanin production by inhibiting intracellular tyrosinase activity. Notably, analogs derived from this compound exhibited significant reductions in melanin levels compared to controls.
- Cytotoxicity : The cytotoxic effects were evaluated at various concentrations. The compound was found to have low cytotoxicity at concentrations below 20 µM, making it a promising candidate for therapeutic applications without significant adverse effects on cell viability.
Case Studies
- Tyrosinase Inhibition : A study reported that analogs of this compound showed inhibitory effects on mushroom tyrosinase that were significantly stronger than traditional inhibitors like kojic acid. Specifically, one analog demonstrated an inhibitory effect that was 220 times more potent than kojic acid in the presence of l-tyrosine.
- Antioxidant Efficacy : In antioxidant assays, the compound exhibited strong radical scavenging activity comparable to established antioxidants. This suggests potential applications in preventing oxidative damage in various biological contexts.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
